molecular formula C16H9BrClNO B2635282 2-(4-Bromophenyl)quinoline-4-carbonyl chloride CAS No. 103914-53-0

2-(4-Bromophenyl)quinoline-4-carbonyl chloride

Cat. No. B2635282
CAS RN: 103914-53-0
M. Wt: 346.61
InChI Key: NBXRIHNRLIKTTF-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been used in the synthesis of new quinoline derivatives .


Synthesis Analysis

The synthesis of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” involves several steps. The acid derivative 1 was heated in absolute ethanol containing catalytic amounts of concentrated sulfuric acid as a dehydrating agent to give the corresponding ester (2). This ester was then treated with hydrazine hydrate in boiling ethanol to afford the key intermediate 2-(4-bromophenyl)quinoline-4-carbohydrazide (3) .


Molecular Structure Analysis

The structure of the new compound was confirmed by the IR spectra, which revealed the disappearance of the forked peak of the −NH2 group and the appearance of an absorption band at 3431 cm−1, referring to the −NH group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” include dehydration, esterification, and hydrazinolysis .


Physical And Chemical Properties Analysis

The molecular formula of “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is C16H9BrClNO, and its molecular weight is 346.61 .

Safety And Hazards

“2-(4-Bromophenyl)quinoline-4-carbonyl chloride” is classified as an irritant . Proper safety measures should be taken when handling this compound.

Future Directions

The future directions for the research on “2-(4-Bromophenyl)quinoline-4-carbonyl chloride” include the design and synthesis of new derivatives, the investigation of their antimicrobial activity, and the study of their mechanism of action . The structure-activity relationship study conducted has assured the usefulness of the hydrazine moiety as a molecular hybrid for activity either in cyclic or opened form .

properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClNO/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXRIHNRLIKTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)quinoline-4-carbonyl chloride

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